molecular formula C10H7F3O5S B8534721 (6-methoxy-1-benzofuran-3-yl) trifluoromethanesulfonate

(6-methoxy-1-benzofuran-3-yl) trifluoromethanesulfonate

Cat. No. B8534721
M. Wt: 296.22 g/mol
InChI Key: QYBDTSQIDAOQSS-UHFFFAOYSA-N
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Patent
US07863302B2

Procedure details

In a steel high-pressure reaction vessel, a solution of trifluoro-methanesulfonic acid 6-methoxy-benzofuran-3-yl ester (9.10 g, 30.7 mmol) in dimethylformamide (120 mL) is bubbled with carbon monoxide gas for 10 minutes. Ethanol (60 mL), triethylamine (9.25 mL), Pd(OAc)2 (0.20 g), bis-(1,3-diphenylphosphino)propane (0.38 g) are added to the reaction mixture. The mixture vessel is sealed, charged with carbon monoxide (10 g, 30 psi), and heated to 80° C. for 4.5 hours. The mixture is concentrated under reduced pressure and diluted with water (300 mL), and extracted with EtOAc (150 mL×2). The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified via flash chromatography eluting with 15% EtOAc/Hexanes. The appropriate fractions are combined and concentrated under reduced pressure to afford the title compound (5.50 g, 81%). 1H NMR (400 MHz, CDCl3): δ 8.16 (s, 1H), 7.88 (d, 1H), 7.01 (s, 1H), 6.96 (d, 1H), 4.38 (q, 2H), 3.81 (s, 3H), 1.40 (t, 3H).
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
9.25 mL
Type
reactant
Reaction Step Three
[Compound]
Name
bis-(1,3-diphenylphosphino)propane
Quantity
0.38 g
Type
reactant
Reaction Step Three
Quantity
0.2 g
Type
catalyst
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Yield
81%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:19]=[CH:18][C:6]2[C:7](OS(C(F)(F)F)(=O)=O)=[CH:8][O:9][C:5]=2[CH:4]=1.[C]=[O:21].[CH2:22]([OH:24])C.C(N([CH2:30][CH3:31])CC)C>CN(C)C=O.CC([O-])=O.CC([O-])=O.[Pd+2]>[CH2:30]([O:21][C:22]([C:7]1[C:6]2[CH:18]=[CH:19][C:3]([O:2][CH3:1])=[CH:4][C:5]=2[O:9][CH:8]=1)=[O:24])[CH3:31] |f:5.6.7,^3:19|

Inputs

Step One
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
9.1 g
Type
reactant
Smiles
COC1=CC2=C(C(=CO2)OS(=O)(=O)C(F)(F)F)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Name
Quantity
120 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
9.25 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
bis-(1,3-diphenylphosphino)propane
Quantity
0.38 g
Type
reactant
Smiles
Name
Quantity
0.2 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Step Four
Name
Quantity
10 g
Type
reactant
Smiles
[C]=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture vessel is sealed
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
diluted with water (300 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (150 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product is purified via flash chromatography
WASH
Type
WASH
Details
eluting with 15% EtOAc/Hexanes
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=COC2=C1C=CC(=C2)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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